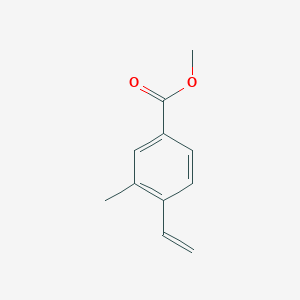
Methyl 4-ethenyl-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoicacid,4-ethenyl-3-methyl-,methylester is an organic compound with the molecular formula C11H12O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an ethenyl group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
-
Esterification of Benzoic Acid Derivatives: : The synthesis of Benzoicacid,4-ethenyl-3-methyl-,methylester can be achieved through the esterification of 4-ethenyl-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
-
Suzuki-Miyaura Coupling: : Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-3-methylbenzoic acid is coupled with vinylboronic acid in the presence of a palladium catalyst to form 4-ethenyl-3-methylbenzoic acid, which is then esterified with methanol.
Industrial Production Methods
Industrial production of Benzoicacid,4-ethenyl-3-methyl-,methylester typically involves large-scale esterification processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
-
Oxidation: : Benzoicacid,4-ethenyl-3-methyl-,methylester can undergo oxidation reactions, where the ethenyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxy-3-methylbenzoic acid methyl ester.
-
Reduction: : The compound can also undergo reduction reactions, where the ethenyl group is reduced to an ethyl group, forming 4-ethyl-3-methylbenzoic acid methyl ester.
-
Substitution: : Substitution reactions can occur at the benzene ring, where the methyl or ethenyl groups can be replaced with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as hydrogen gas (H) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br) or chlorine (Cl), while nitration can be done using a mixture of nitric acid (HNO) and sulfuric acid (HSO).
Major Products Formed
Oxidation: 4-carboxy-3-methylbenzoic acid methyl ester.
Reduction: 4-ethyl-3-methylbenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
Benzoicacid,4-ethenyl-3-methyl-,methylester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Benzoicacid,4-ethenyl-3-methyl-,methylester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
相似化合物的比较
Benzoicacid,4-ethenyl-3-methyl-,methylester can be compared with other similar compounds such as:
Benzoic acid, 4-methyl-, methyl ester: This compound lacks the ethenyl group, making it less reactive in certain chemical reactions.
Benzoic acid, 4-ethyl-, methyl ester: This compound has an ethyl group instead of an ethenyl group, resulting in different chemical properties and reactivity.
Benzoic acid, methyl ester: This compound lacks both the ethenyl and methyl groups, making it less complex and less versatile in chemical synthesis.
The uniqueness of Benzoicacid,4-ethenyl-3-methyl-,methylester lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
methyl 4-ethenyl-3-methylbenzoate |
InChI |
InChI=1S/C11H12O2/c1-4-9-5-6-10(7-8(9)2)11(12)13-3/h4-7H,1H2,2-3H3 |
InChI 键 |
UWLOIUOYZOTBAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


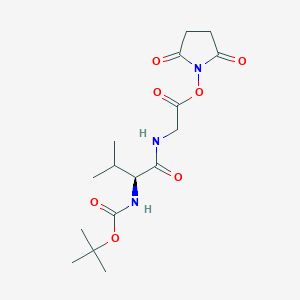
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
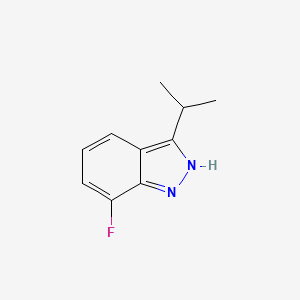
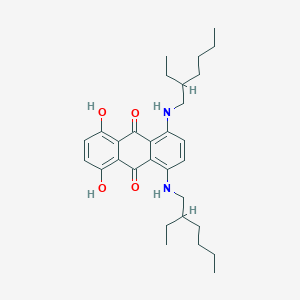
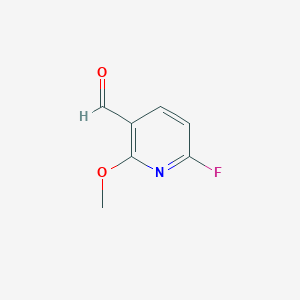

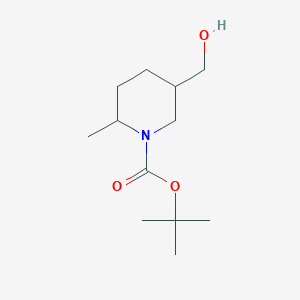
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)
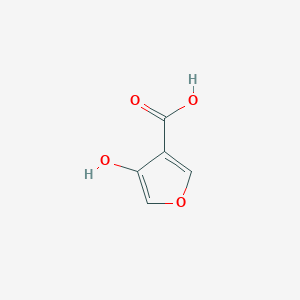

![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)

![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)

